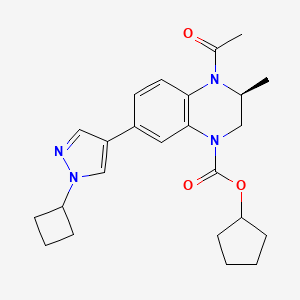

Benzothiazepine analog 12

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30N4O3 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

cyclopentyl (3S)-4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |

InChI |

InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3/t16-/m0/s1 |

InChI Key |

YYISYQUFPYKFLD-INIZCTEOSA-N |

Isomeric SMILES |

C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |

Canonical SMILES |

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Benzothiazepine Analog 12 and Its Analogs

General Principles of SAR in Benzothiazepine (B8601423) Scaffolds

The 1,5-benzothiazepine (B1259763) nucleus is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a variety of clinically significant drugs like diltiazem, clentiazem, and quetiapine. derpharmachemica.commdpi.comresearchgate.net This core structure, consisting of a benzene (B151609) ring fused to a seven-membered thiazepine ring, serves as a versatile template for developing new therapeutic agents with a wide range of biological activities. derpharmachemica.comnih.govderpharmachemica.com The pharmacological diversity of these compounds is largely dictated by the nature and position of various substituents attached to the benzothiazepine framework. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of benzothiazepine derivatives is highly sensitive to the type and location of substituents on the molecular scaffold. nih.gov Research has consistently shown that the strategic placement of different chemical groups can modulate activities ranging from antimicrobial to enzyme inhibition.

The introduction of electron-withdrawing groups, such as halogens like chlorine (Cl) and bromine (Br), onto the aromatic rings of the benzothiazepine scaffold has been shown to enhance biological activity. nih.gov Studies indicate that substitution with these groups confers stronger activities on the benzothiazepine derivatives compared to those with electron-donating groups. nih.govchemrevlett.com For instance, in the context of antimicrobial properties, compounds featuring a chloride group on the phenyl ring demonstrated significant activity. arabjchem.org Similarly, the presence of a chlorine atom on the benzothiazepine ring of certain derivatives led to high potency and broad-spectrum anticancer activity. This enhancement is often attributed to the increased electrophilicity and altered electronic distribution of the molecule, which can lead to stronger interactions with biological targets. chemrevlett.com

Table 1: Effect of Electron-Withdrawing Groups on Antimicrobial Activity

| Compound Type | Substituent | Observed Effect | Reference |

| Pyrazolyl Benzothiazepine | Chloride at para position | Increased anti-inflammatory activity | chemrevlett.com |

| Chloropyrazine Benzothiazepine | Chloride on phenyl group | Significant antimicrobial activity (MIC=19.01 μM) | arabjchem.org |

| 1,5-Benzothiazepine Derivatives | Cl, Br on aromatic ring | Increased various activities | nih.gov |

Incorporating a carbazole (B46965) moiety into the benzothiazepine structure is a strategy that has been found to increase its antimicrobial activity. nih.gov Carbazole itself is a heterocyclic compound known for a range of biological properties, including antibacterial and antifungal effects, making it a valuable pharmacophore in drug design. echemcom.comsrce.hr When attached to a benzothiazepine, the resulting hybrid molecule can exhibit enhanced potency. nih.gov

Table 2: Antimicrobial Activity of Carbazole-Based Compounds

| Compound Class | Key Structural Feature | Biological Activity Noted | Reference |

| Carbazole-based 1,4-benzothiazepine | Carbazole nucleus | Antimicrobial and Antimalarial | echemcom.com |

| General Benzothiazepines | Addition of Carbazole group | Increased antimicrobial activity | nih.gov |

| N-substituted carbazoles | Varies (e.g., acylhydrazides) | Activity against Gram-positive and Gram-negative strains | mdpi.com |

Methoxy (B1213986) (–OCH₃) groups play a significant role in modulating the binding affinity and biological activity of benzothiazepine derivatives, particularly those derived from chalcones. In studies of chalcone-based 1,5-benzothiazepines as potential breast cancer inhibitors, the presence of methoxy groups on the phenyl ring (Ring A) was predicted to enhance the hydrophobicity of the molecules. cmu.ac.th This increased hydrophobicity is believed to contribute to a better binding affinity with the target protein. cmu.ac.th

Furthermore, in the context of enzyme inhibition, methoxy groups have been identified as crucial for potency. For example, certain 2,3-dihydro-1,5-benzothiazepine derivatives with methoxy groups on the phenyl ring showed potent α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug, acarbose (B1664774). chemrevlett.comacs.org The presence of a methoxy group at the meta or para position of the 2-phenyl ring also resulted in moderate activity against α-glucosidase. mdpi.com These findings highlight that the strategic placement of methoxy groups can enhance ligand-receptor interactions, thereby increasing the compound's efficacy. cmu.ac.thjksus.org

Table 3: Influence of Methoxy Groups on Biological Activity

| Compound Series | Substituent Position | Observed Effect | IC₅₀ Value (μM) | Reference |

| Chalcone-based 1,5-benzothiazepines | Ring A | Enhanced hydrophobicity and binding affinity | - | cmu.ac.th |

| 2,3-dihydro-1,5-benzothiazepines | Phenyl ring | Potent α-glucosidase inhibition | 2.62 ± 0.16 | chemrevlett.comacs.org |

| 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govtsijournals.comthiazepines | meta or para of 2-phenyl ring | Moderate α-glucosidase inhibition | 13.25 ± 1.00 | mdpi.com |

The antimicrobial potency of 1,5-benzothiazepine derivatives is strongly influenced by the nature and position of substituents on their phenyl rings. derpharmachemica.comderpharmachemica.comnih.govresearchgate.net Preliminary SAR studies have consistently revealed that modifications to these rings have a profound effect on the resulting compound's ability to inhibit microbial growth. derpharmachemica.comnih.gov

Different substituents can impart varied levels of activity. For instance, a fluorinated 1,5-benzothiazepine derivative showed potent activity against Staphylococcus aureus and Candida albicans. derpharmachemica.com In another study, the introduction of electron-withdrawing groups on the phenyl ring was found to produce excellent antimicrobial activity. arabjchem.org The specific substitution pattern determines the electronic properties and steric bulk of the molecule, which in turn affects its interaction with microbial targets. This principle allows for the targeted design of new benzothiazepine-based agents with enhanced and selective antimicrobial action. nih.gov

For 2,3-dihydro-1,5-benzothiazepine derivatives, the type and position of substituents on the phenyl ring at position 2 (often designated as ring B) are critical determinants of their tyrosinase inhibitory activity. nih.govacs.org SAR analysis of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) analogs showed that specific substitutions on ring B significantly impact the compound's inhibitory potential against mushroom tyrosinase. nih.govacs.orgresearchgate.net

The introduction of methoxy (–OCH₃) groups at the meta and para positions of ring B, combined with a p-CH₃ group on another phenyl ring (ring C), led to a compound with a 14-fold increase in inhibitory activity compared to the standard inhibitor, kojic acid. nih.govacs.orgresearchgate.net This derivative (compound 2) exhibited an IC₅₀ value of 1.21 μM, whereas kojic acid's value was 16.69 μM. nih.govnih.gov The significant inhibitory potential is attributed to the electronegativity of the methoxy groups, which allows for appropriate interaction with the enzyme's active site. nih.govacs.org Another potent inhibitor bore a para-fluoro (p-F) substituent on ring B, demonstrating that electronegative groups in this position are favorable for activity. nih.govacs.org

Table 4: Tyrosinase Inhibition by Substituted 2,3-dihydro-1,5-benzothiazepines

| Compound | Substituent(s) on Phenyl Ring B | IC₅₀ (μM) | Standard (Kojic Acid) IC₅₀ (μM) | Reference |

| 2 | 3,4-dimethoxy | 1.21 | 16.69 | nih.govnih.gov |

| 13 | 4-fluoro | 1.34 | 16.69 | nih.govacs.org |

| 3 | Not specified (methoxy-substituted) | 10.42 | 16.69 | nih.gov |

| 6 | Not specified | 12.27 | 16.69 | nih.gov |

| 4 | 4-hexyloxy, 3-methoxy | 13.24 | 16.69 | nih.govacs.org |

Substitution at 3 and 5 Positions for Antiepileptic Potential

Research into 1,5-benzothiazepine derivatives has highlighted the significance of substitutions at the 3 and 5 positions of the heterocyclic ring for developing compounds with anticonvulsant properties. japsonline.com Studies involving the synthesis of a series of {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene}-hydrazine molecules (6a–6j) have provided insights into these structural requirements. japsonline.com

In this series, modifications were focused on the side chain at position 3 and the replacement of the hydrogen atom at position 5 with different substituents. japsonline.com The anticonvulsant activity of these synthesized compounds was evaluated using the maximal electroshock (MES) model. japsonline.com The findings revealed that the nature of the substituent at these positions significantly influences the antiepileptic profile. One of the most potent derivatives from this series was identified as compound 6c. japsonline.com The research underscores that strategic substitutions at positions 3 and 5 are a viable approach to developing benzothiazepine-based anticonvulsant agents with potentially lower toxicity. japsonline.com

Further studies on different series of 1,5-benzothiazepines corroborate the importance of substitution patterns for anticonvulsant activity. For instance, in one series, the presence of a 2-chlorophenyl group at the second position and specific arylaminomethylene substitutions at the third position of the benzothiazepine ring resulted in significant anticonvulsant effects. researchgate.net Specifically, compound 3g from this series showed potent activity. researchgate.net This indicates that electronegative atoms like chlorine can play a pivotal role in enhancing anticonvulsant activity. researchgate.net

| Compound ID | Substitution Pattern | Anticonvulsant Activity (% Protection in MES test) | Source |

| 6c | Specific substitutions at positions 3 and 5 | Most potent derivative in its series | japsonline.com |

| 3g | 2-(2-Chlorophenyl) and 3-(arylaminomethylene) substitution | 90% | researchgate.net |

| 3b | 2-(2-Chlorophenyl) substitution | 70% | researchgate.net |

| 3c | 2-(3-Chlorophenyl) substitution | 70% | researchgate.net |

| 3h | 2-(2-Nitrophenyl) substitution | 70% | researchgate.net |

| 3i | 2-(3-Nitrophenyl) substitution | 70% | researchgate.net |

Substitution at 7- or 9-positions for specific 1,4-Benzothiazepines (e.g., 7-fluoro-substituted analog 12)

The substitution on the benzo-fused portion of the benzothiazepine scaffold is another critical determinant of biological activity. The synthesis and evaluation of 5,11-dihydro-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.acs.orgthiazepin-12-one analogs have demonstrated the importance of substitution at the 7- and 9-positions. scirp.org

The successful synthesis of these analogs, including the 7-chloro (compound 10 ), 9-chloro (compound 11 ), and 7-methoxy (compound 13 ) derivatives, has expanded the structural diversity available for SAR studies. scirp.org This allows for a more detailed exploration of how substituents at these specific positions modulate the activity of 1,4-benzothiazepines. scirp.org

| Compound ID | Substitution at 7- or 9- position | Significance | Source |

| Analog 12 | 7-Fluoro | First reported 7-fluoro substituted analog in its class | scirp.org |

| Analog 10 | 7-Chloro | First reported 7-halo substituted analog in its class | scirp.org |

| Analog 11 | 9-Chloro | First reported 9-position substituted analog in its class | scirp.org |

| Analog 13 | 7-Methoxy | Expansion of analogs with substitution at the 7-position | scirp.org |

Impact of Functional Group Modifications

The modification of functional groups on the benzothiazepine scaffold has a profound impact on the resulting compound's biological activity. The type and position of these groups can alter electronic properties, steric hindrance, and the ability to form hydrogen bonds, thereby influencing receptor interactions.

Studies have shown that the introduction of electron-withdrawing groups can significantly enhance anticonvulsant effects. For example, the presence of a chlorine atom on a phenyl substituent at the second position of the benzothiazepine ring leads to more potent activity compared to other substitutions. researchgate.net Compounds with a nitro group at position 7 of the 1,4-benzodiazepine (B1214927) ring, a related structure, also exhibit potent anticonvulsant activity. nih.gov

Conversely, electron-donating groups can also confer significant activity, depending on the biological target. In a study of 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors, introducing methoxy (–OCH3) groups at the meta and para positions of a phenyl ring at position 2 resulted in excellent inhibitory activity. nih.govacs.org

The nature of the entire substituent can also be critical. For instance, replacing the ribose moiety of certain compounds with substituted benzyl (B1604629) groups can lead to derivatives with different biological profiles. acs.org The substitution of a phenyl ring at C2 and C4 positions of the benzothiazepine ring, along with the presence of electron-withdrawing and electron-donating groups, has been found to produce strong anticonvulsant effects. neuroquantology.com

| Functional Group/Modification | Position | Impact on Activity | Source |

| Electron-withdrawing group (e.g., Chlorine) | Position 2 (on phenyl substituent) | Increased anticonvulsant activity | researchgate.net |

| Electron-withdrawing group (e.g., Nitro) | Position 7 (on 1,4-benzodiazepine) | Potent anticonvulsant activity | nih.gov |

| Electron-donating group (e.g., Methoxy) | Position 2 (on phenyl substituent) | Excellent tyrosinase inhibitory activity | nih.govacs.org |

| Phenyl ring | Positions 2 and 4 | Strong anticonvulsant effects | neuroquantology.com |

Stereochemical Considerations and Activity (e.g., 1,4-Benzothiazepine Analog 12a)

Stereochemistry plays a crucial role in the biological activity of chiral benzothiazepine analogs. The spatial arrangement of atoms can dictate how a molecule fits into a receptor's binding site, meaning that different stereoisomers of the same compound can have vastly different pharmacological effects.

Research on 1,4-benzothiazepine derivatives has led to the identification of analog 12a , which contains two cyclopropanol (B106826) groups. nih.gov This analog demonstrated significant RyR2 (ryanodine receptor 2) stabilizing activity at micromolar concentrations and a nanomolar half-maximal effective concentration (EC50) for activating SERCA2a (sarco/endoplasmic reticulum Ca2+-ATPase 2a). nih.gov At concentrations above 25 μM, analog 12a showed the most pronounced effect among the tested compounds in increasing the calcium concentration within the endoplasmic reticulum. nih.gov

The synthesis of these molecules often requires careful control to achieve the desired stereoisomer. For example, in the synthesis of related benzodiazepines, the reduction of an imine intermediate can be tuned to produce specific diastereomers. acs.org Reduction with sodium borohydride (B1222165) might lead to a mixture of cis- and trans-isomers, whereas hydrogenation can yield the cis-isomer almost exclusively. acs.org Such stereoselective synthesis is vital for producing pharmacologically active compounds and for studying the specific activities of each isomer.

| Compound ID | Key Stereochemical Feature | Observed Activity | Source |

| 1,4-Benzothiazepine Analog 12a | Contains two cyclopropanol groups | RyR2 stabilizing activity and SERCA2a activation | nih.gov |

| cis-11 (Benzodiazepine precursor) | cis-isomer | Produced via hydrogenation | acs.org |

| trans-11 (Benzodiazepine precursor) | trans-isomer | Produced in a mixture with cis-isomer via sodium borohydride reduction | acs.org |

Computational and in Silico Studies of Benzothiazepine Analogs

Molecular Docking Analyses

Molecular docking studies are performed to predict the preferred orientation of a ligand when it binds to a target protein. In a study evaluating a series of 2,3-dihydro-1,5-benzothiazepine derivatives (compounds 1-14) for their inhibitory potential against mushroom tyrosinase, all synthesized analogs were docked into the crystal structure of the enzyme. nih.govacs.org These in silico analyses help to understand the structural basis of the observed biological activity. nih.gov

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, π-π stacking with active site residues)

While detailed interaction profiles for every compound in the studied series were extensively analyzed, the specific interactions for analog 12 were part of a broader structure-activity relationship (SAR) investigation. acs.org For instance, highly active analogs in the same series, such as compound 2, were shown to have their activity enhanced by specific substitutions that improve the interface with the enzyme's active pocket. acs.org Another potent analog, compound 6, was noted for forming a strong hydrogen bond with the active site residue His85 and being further stabilized by π-π stacking interactions with His263 and Phe264. nih.govacs.org Similarly, compound 13's benzothiazepine (B8601423) moiety was predicted to form π-π stacking interactions with residues Arg268 and Phe264. nih.govacs.org These examples from the same chemical series illustrate the common binding modes and key interacting residues for this class of compounds within the tyrosinase active site.

Binding Affinity Predictions (e.g., binding free energy calculations)

The binding affinities for the series of 2,3-dihydro-1,5-benzothiazepine analogs (1-14) were calculated as binding free energies. The values for the entire series ranged from -5.28 to -7.58 kcal/mol, indicating moderate to good interactions with the tyrosinase enzyme. nih.govacs.org The docking scores were found to be in general agreement with the experimentally determined inhibitory concentrations (IC50 values). acs.org Specifically, analog 12 was reported to have a moderate inhibitory activity. acs.org

| Compound | Binding Affinity (kcal/mol) | In Vitro Activity (IC50 in µM) |

|---|---|---|

| Analog 2 | -7.58 | 1.21 |

| Analog 3 | -7.40 | 10.42 |

| Analog 6 | -6.75 | 12.27 |

| Analog 12 | Data not specified | 39.58 |

| Analog 13 | -7.12 | 1.34 |

| Kojic Acid (Standard) | -4.291 | 16.69 |

Target Protein Identification and Characterization (e.g., Tyrosine Kinase, Tyrosinase, BChE, NaV1.5)

The primary target protein for benzothiazepine analog 12 in this specific study is Tyrosinase (TYR) from Agaricus bisporus (PDB ID: 2Y9X). nih.govacs.org Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. acs.orgresearchgate.net Due to its role in pigmentation, it is a key target for developing treatments for hyperpigmentation disorders. acs.orgresearchgate.net

The broader benzothiazepine scaffold is known to be pharmacologically versatile, with different analogs targeting a wide range of proteins. nih.govnih.gov Other identified targets for various benzothiazepine derivatives include:

Tyrosine Kinase : Investigated as a potential target for treating breast cancer. cmu.ac.th

Zika Virus Helicase : Explored for potential antiviral applications. researchgate.net

α-Glucosidase : Targeted for the development of anti-diabetic agents. nih.gov

GABA-A receptor : Associated with the anticonvulsant activity of some benzothiazepine derivatives. chemrevlett.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the interactions. cmu.ac.th In the study of tyrosinase inhibitors, MD simulations were conducted on the most promising candidate, compound 2, to assess the stability of its complex with the enzyme. nih.govacs.org

Conformational Stability Assessment of Ligand-Protein Complexes

The stability of the ligand-protein complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the simulation period. nih.govacs.org For the complex of the related analog 2 with tyrosinase, the RMSD of the backbone atoms was observed to stabilize after an initial deviation, indicating that the complex remained stable throughout the 100 ns simulation. nih.govacs.org This stability suggests a favorable and sustained binding of the ligand within the active site. nih.gov

Analysis of Protein-Ligand Complex Dynamic Behavior

The dynamic behavior of the interactions between the ligand and the protein can be analyzed by monitoring key parameters, such as the number of hydrogen bonds, over the course of the MD simulation. nih.govacs.org For the complex of analog 2 and tyrosinase, the number of hydrogen bonds was tracked. nih.govacs.org An average of 2.5 hydrogen bonds was maintained during the simulation, which points to a strong and stable binding between the ligand and the protein. nih.govacs.org This type of analysis confirms that the interactions predicted by molecular docking are maintained in a dynamic environment. cmu.ac.th

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in medicinal chemistry for understanding how specific structural features influence the potency of a compound, thereby guiding the design of more effective analogs. derpharmachemica.com

In a notable study focusing on novel 2,3-dihydro-1,5-benzothiazepine derivatives as potential α-glucosidase inhibitors, QSAR analysis was performed on a series of fourteen compounds, including analog 12B. nih.govacs.org The aim was to correlate the structural properties of these benzothiazepine analogs with their observed inhibitory activity against the α-glucosidase enzyme. The resulting QSAR model demonstrated a strong correlation, with a correlation coefficient (r) of 0.9553, indicating its robustness and predictive capability for this class of compounds. nih.gov This high correlation suggests that the model could successfully explain the relationship between the structures of the synthesized benzothiazepines (1B–14B) and their biological functions. nih.gov

Within this series, analog 12B was identified as producing the least significant antidiabetic activity in vivo compared to the other tested compounds. nih.govacs.org The QSAR model helps to rationalize such findings by quantifying the structural attributes that may contribute to this lower potency. The development of such models is a critical step in the optimization of lead compounds, as it provides guiding principles for designing future derivatives with potentially enhanced therapeutic effects. researchgate.net

| Parameter | Value/Description |

|---|---|

| Compound Series | 1B–14B (including analog 12B) |

| Biological Target | α-glucosidase enzyme |

| Correlation Coefficient (r) | 0.9553 |

| Model Interpretation | Demonstrates a strong correlation between the physicochemical properties of the analogs and their α-glucosidase inhibitory activity. |

| Finding for Analog 12B | Exhibited the least potent activity among the tested compounds in the series. nih.govacs.org |

In Silico ADME Prediction (for drug-likeness and pharmacokinetic properties)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a crucial step in modern drug discovery, used to assess the pharmacokinetic properties and drug-likeness of a compound computationally before its synthesis. ijpsnonline.comacs.org These predictions help to identify candidates that are more likely to have favorable profiles in biological systems, thereby reducing late-stage attrition. Key parameters often evaluated include adherence to established guidelines like Lipinski's Rule of Five and Veber's Rule, which predict oral bioavailability. nih.gov

For the benzothiazepine scaffold, numerous studies have employed in silico ADME predictions to evaluate novel derivatives. ijpsnonline.comchemrevlett.com For instance, research on a series of 2-hydroxy benzothiazole-based derivatives showed that most compounds complied with Lipinski's and Veber's rules, suggesting good drug-likeness and intestinal absorption properties. nih.gov Similarly, studies on other 1,5-benzothiazepine (B1259763) analogs designed as anticonvulsant agents showed satisfactory ADME results via platforms like SwissADME. ijpsnonline.com

In a study of 2,3-dihydro-1,5-benzothiazepine derivatives as potential tyrosinase inhibitors, which included an analog designated as compound 12, in silico studies were integral to the research workflow. acs.org While the specific ADME parameters for analog 12 were not detailed, the standard application of these predictive tools in the study underscores their importance. The evaluation of chalcone-based 1,5-benzothiazepines also demonstrated that lead compounds possessed favorable drug-likeness properties based on ADME prediction. cmu.ac.th These collective findings indicate that the benzothiazepine core is generally amenable to structural modifications that maintain favorable pharmacokinetic characteristics.

| ADME Parameter | Description | Relevance |

|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts potential oral bioavailability. |

| Veber's Rule | Relates molecular flexibility (rotatable bonds) and polar surface area to oral bioavailability. | Indicates good intestinal absorption. |

| Absorption Percentage | The predicted percentage of the compound that will be absorbed from the gut into the bloodstream. | Estimates how much of the drug enters systemic circulation. |

| Drug-Likeness Score | A composite score based on multiple physicochemical properties and structural fragments. | Provides an overall assessment of the molecule's potential as a drug candidate. |

| Toxicity Prediction | Computational estimation of potential toxicity risks (e.g., mutagenicity, cardiotoxicity). | Flags potential safety issues early in the design process. |

Virtual Ligand Design and Screening

Virtual ligand design and screening are powerful computational techniques that facilitate the discovery of novel hit and lead compounds by searching large chemical databases for molecules that are predicted to bind to a specific biological target. nih.gov This process typically involves molecular docking, where ligands are computationally fitted into the three-dimensional structure of a target protein's binding site to estimate their binding affinity and orientation. cmu.ac.th

The benzothiazepine scaffold has been the subject of such computational design and screening efforts. In the study of α-glucosidase inhibitors, molecular docking was employed to elucidate the binding interactions of the most active analogs with the enzyme's active site (PDB ID 3AJ7). nih.gov This analysis provides critical insights into the molecular basis of their activity and informs the rational design of next-generation inhibitors. Although analog 12B was not the most active, its binding mode could be similarly analyzed to understand its weaker interaction with the target.

| Step | Description | Tools & Databases |

|---|---|---|

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target protein. Water molecules and initial ligands are often removed. | Protein Data Bank (PDB), ROBETTA |

| 2. Ligand Library Preparation | Assembling a large database of small molecules to be screened. | ZINC database, PubChem, Pharmit server |

| 3. Molecular Docking | Computationally placing each ligand into the target's binding site and scoring the interaction. | AutoDock, SwissDock |

| 4. Hit Identification | Selecting the highest-scoring compounds (hits) based on predicted binding energy and other criteria. | Analysis of docking scores (e.g., kcal/mol) |

| 5. Post-Screening Analysis | Further analysis of the best hits, including molecular dynamics simulations and ADME predictions, to confirm stability and drug-likeness. | SwissADME, GROMACS |

Preclinical Investigation Methodologies for Benzothiazepine Analogs

In Vitro Assay Techniques

The preclinical evaluation of benzothiazepine (B8601423) analogs involves a variety of in vitro assays to determine their biological activities and potential therapeutic applications. These assays are crucial for understanding the mechanisms of action and for selecting promising candidates for further development.

Cell-Based Assays

Cell-based assays are fundamental in the preliminary screening of benzothiazepine analogs for various therapeutic effects, particularly in cancer research. These assays utilize cultured human cell lines to assess the impact of the compounds on cell viability, proliferation, and other cellular processes.

Commonly used cell lines include:

HEK-293 (Human Embryonic Kidney 293) cells: These cells are often used in general cytotoxicity and transfection studies. tandfonline.com For instance, they have been employed to evaluate the cytotoxic effects of various compounds and in binding assays after being transfected to express specific receptors. tandfonline.com In some studies, HEK-293T cells, a derivative of HEK-293, are used as a normal cell line to compare the selective toxicity of compounds against cancer cells. scholarsresearchlibrary.com

SH-SY5Y (Human Neuroblastoma) cells: These cells are a key model in neuropharmacological studies. Research has shown that certain heterocyclic compounds, a broad class that includes benzothiazepines, were non-toxic to SH-SY5Y cells and in some cases even increased their viability, suggesting potential neuroprotective effects. researchgate.netsrce.hr

MCF7 (Human Breast Adenocarcinoma) cell line: This is a widely used cell line in breast cancer research. srce.hrnih.govscience.gov Studies on various heterocyclic compounds have demonstrated significant cytotoxic effects against MCF7 cells. For example, some imidazole (B134444) chalcone (B49325) derivatives and other nitrogen-containing heterocycles have shown potent anticancer activity against this cell line. nih.gov Fatty acids isolated from certain plants have also been shown to inhibit the growth of MCF-7 cells by arresting the cell cycle and reducing the expression of genes like MMP-9. srce.hr

HT-29 (Human Colon Adenocarcinoma) cell line: This cell line is a standard model for colorectal cancer research. researchgate.netnih.govscience.gov Hesperetin, a flavonoid, has been found to inhibit the proliferation of HT-29 cells by inducing apoptosis through a mitochondrial pathway. srce.hr

DU-145 (Human Prostate Carcinoma) cell line: This cell line is utilized in the evaluation of potential treatments for prostate cancer. nih.govmdpi.comdntb.gov.uaresearchgate.net Studies on 1,5-benzothiazepine (B1259763) derivatives have shown that these compounds exhibit cytotoxic activity against DU-145 cells, with their effectiveness often influenced by the presence of specific chemical substitutions on the benzothiazepine structure. mdpi.comdntb.gov.uaresearchgate.net

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the specific molecular targets of benzothiazepine analogs and elucidating their mechanisms of action. These assays measure the ability of a compound to inhibit the activity of a particular enzyme involved in a disease process.

Key enzymes targeted in these assays include:

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels in diabetes. nih.govmdpi.commdpi.com Several natural and synthetic compounds are evaluated for their α-glucosidase inhibitory potential. nih.govmdpi.comnih.gov Acarbose (B1664774) is a commonly used standard inhibitor in these assays. mdpi.commdpi.comnih.gov

Tyrosinase: This enzyme plays a key role in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the food industry. mdpi.comnih.govresearchgate.net Studies have evaluated 2,3-dihydro-1,5-benzothiazepine derivatives as potential tyrosinase inhibitors, with some compounds showing greater potency than the reference compound, kojic acid. researchgate.net

Cholinesterase: This family of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key target in the management of Alzheimer's disease. nih.govnih.gov The inhibitory activity of compounds is often determined using Ellman's assay. nih.gov

ATPase: While not as commonly highlighted in the provided context for benzothiazepine analogs, ATPase inhibition is a mechanism explored for various therapeutic areas, including cancer.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the pharmacodynamics of drugs that act on receptors. For benzothiazepine analogs, which are structurally related to benzodiazepines, binding to benzodiazepine (B76468) receptors on the GABA-A receptor complex is a key area of investigation. brieflands.comnih.govresearchgate.net

These assays typically involve:

Radioligand Binding: A radiolabeled ligand (e.g., [3H]-flumazenil) with known affinity for the receptor is used. brieflands.comresearchgate.net The test compound is then added to see if it can displace the radioligand from the receptor. The amount of displacement is proportional to the affinity of the test compound for the receptor.

Tissue Preparation: Membranes from rat brain cortex are often used as a source of benzodiazepine receptors. brieflands.comnih.govresearchgate.net

Nonisotopic Methods: Alternative methods utilize fluorescence-labeled ligands to avoid the use of radioactivity. nih.gov

The data from these assays, such as the inhibition constant (Ki), provide a measure of the compound's binding potency. brieflands.comresearchgate.net

Antioxidant Assays

Antioxidant assays are employed to evaluate the capacity of benzothiazepine analogs to neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases.

Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method to assess the free radical scavenging ability of compounds. researchgate.netgrowingscience.commdpi.commdpi.com The DPPH radical is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant. mdpi.comnih.gov The degree of color change, measured by a spectrophotometer, indicates the antioxidant activity. growingscience.commdpi.com

Hydroxyl Radical Scavenging Assay: This assay measures the ability of a compound to neutralize the highly reactive hydroxyl radical. researchgate.netgrowingscience.comnih.gov The assay is based on the quantification of the degradation products of 2-deoxyribose by the hydroxyl radical. nih.gov

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to cells. This information is critical for establishing a therapeutic window.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. scholarsresearchlibrary.commdpi.comresearchgate.net Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. scholarsresearchlibrary.com A decrease in the amount of formazan produced indicates a reduction in cell viability due to the cytotoxic effects of the compound. researchgate.net This assay is frequently used to determine the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. mdpi.com

In Vivo Animal Models

Following promising in vitro results, benzothiazepine analogs are further investigated in in vivo animal models to assess their efficacy, pharmacokinetics, and safety in a whole living organism. Rodents, such as mice and rats, are the most commonly used species in these preclinical studies. mdpi.comresearchgate.net

The choice of animal model depends on the specific therapeutic area being investigated. For example:

Anxiety and Depression: Animal models like the forced swim test, tail suspension test, and elevated plus-maze are used to screen for antidepressant and anxiolytic-like effects. nih.govnih.gov

Epilepsy: Models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (PTZ)-induced seizure model are employed to identify compounds with antiseizure potential. mdpi.com

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor efficacy of new compounds. csmres.co.uk Genetically engineered mouse models (GEMMs) that more accurately mimic human cancer are also increasingly utilized. csmres.co.uk

Pharmacokinetic Studies: Animal models are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.net

These in vivo studies provide essential data that helps to predict the potential clinical utility of a compound and are a prerequisite for advancing to human clinical trials. mdpi.comcsmres.co.uk

Neuroprotection Models

Benzothiazepine analogs have been evaluated for their neuroprotective potential using various in vitro models that simulate neuronal damage. These models are crucial for understanding the mechanisms through which these compounds may offer protection against neurodegenerative processes.

One key model involves the use of veratridine-stressed chromaffin cells . Veratridine (B1662332), by persistently activating sodium channels, leads to an overload of intracellular sodium and subsequently calcium, causing cell death. nih.gov The benzothiazepine CGP37157 has demonstrated neuroprotective effects in this model, suggesting its mechanism may involve the modulation of calcium homeostasis. nih.govresearchgate.net Specifically, CGP37157 is a known inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX), which plays a role in mitochondrial calcium extrusion. mdpi.com By inhibiting this exchanger, it is thought to prevent mitochondrial calcium overload, a critical step in the cell death cascade. nih.gov Studies have shown that CGP37157 can rescue neuronal death induced by veratridine in chromaffin cells. researchgate.netmdpi.com

Another important model utilizes glutamate-stressed hippocampal slices . Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its overactivation, a phenomenon known as excitotoxicity, is implicated in various neurological disorders. In this model, excessive glutamate leads to neuronal damage and death. The ability of certain benzothiazepine analogs to protect hippocampal neurons from glutamate-induced toxicity further supports their neuroprotective profile. mdpi.com

The oxygen/glucose deprivation plus reoxygenation (OGD/R) model mimics the conditions of ischemia and reperfusion injury that occur during events like stroke. In this model, neuronal cells are deprived of oxygen and glucose, followed by their reintroduction, which paradoxically can exacerbate cellular damage through the generation of reactive oxygen species and inflammatory processes. The neuroprotective efficacy of benzothiazepine analogs has also been assessed in this model, with compounds like CGP37157 showing protective effects against ischemia/reperfusion-induced neuronal death in rat hippocampal slices. mdpi.com

These models collectively indicate that the neuroprotective actions of benzothiazepine analogs are likely linked to their ability to modulate intracellular calcium levels and mitigate the downstream consequences of excitotoxicity and ischemic stress. researchgate.netmdpi.com

Anti-inflammatory Activity Models

The anti-inflammatory potential of benzothiazepine analogs is often investigated using the rat paw edema model. This widely used in vivo assay induces acute inflammation by injecting a phlogistic agent, such as carrageenan or formalin, into the subplantar tissue of a rat's hind paw. ijpras.commdpi.comnih.gov The resulting edema, or swelling, is a quantifiable measure of the inflammatory response.

In this model, the volume of the paw is measured before and after the injection of the inflammatory agent. ijpras.com The efficacy of a test compound, such as a benzothiazepine analog, is determined by its ability to reduce the extent of swelling compared to a control group. The inflammatory response in the carrageenan-induced paw edema model is biphasic. The early phase involves the release of histamine, serotonin, and bradykinin (B550075), while the later phase is mediated by prostaglandins (B1171923) and cytokines like TNF-α. mdpi.comijmr.com.ua This allows for the assessment of a compound's effect on different inflammatory mediators.

For instance, studies have shown that certain benzodiazepine derivatives, a class of compounds structurally related to benzothiazepines, can significantly reduce carrageenan-induced paw edema. ijmr.com.ua Similarly, the formalin-induced paw licking model in mice, which also has an early neurogenic phase and a later inflammatory phase, is used to evaluate anti-inflammatory and analgesic properties. mdpi.comijmr.com.ua The ability of a compound to inhibit both phases suggests a broad spectrum of anti-inflammatory activity.

Antidiabetic Activity Models

The evaluation of the antidiabetic activity of benzothiazepine analogs commonly involves preclinical models such as the oral glucose tolerance test (OGTT) and the direct assessment of blood glucose levels . drugbank.comresearchgate.net These models are essential for determining a compound's ability to regulate glucose homeostasis.

The OGTT is a standard procedure used to assess how quickly glucose is cleared from the blood. researchgate.net In this test, after a period of fasting, a subject is given an oral dose of glucose. Blood glucose levels are then measured at various time points. In preclinical studies with animal models, such as mice, a benzothiazepine analog would be administered prior to the glucose challenge. A compound with antidiabetic potential would be expected to lower the peak blood glucose concentration and/or enhance the rate of glucose clearance from the bloodstream. researchgate.net For example, a novel series of benzo- nih.govnih.govnih.gov-triazolo- nih.govnih.gov-oxazepine GPR142 agonists, which share a structural relationship with benzothiazepines, have demonstrated efficacy in mouse OGTTs, showing a significant reduction in glucose excursion. researchgate.net

Direct measurement of fasting blood glucose levels is another key assessment. drugbank.com In this approach, the effect of a benzothiazepine analog on the baseline blood glucose levels of diabetic or normoglycemic animal models is evaluated. A reduction in fasting blood glucose would indicate a potential therapeutic effect. Some studies have shown that certain analogs can lower fasting blood glucose levels in preclinical animal models. drugbank.com

Antiarrhythmic Activity Models

The antiarrhythmic potential of benzothiazepine analogs is investigated using models that induce cardiac arrhythmias in animals. A common and effective model is the epinephrine (B1671497) arrhythmia test . researchgate.net In this model, an infusion of epinephrine is used to induce ventricular arrhythmias in anesthetized animals, often dogs. researchgate.netslideshare.net

The efficacy of a potential antiarrhythmic drug is evaluated by its ability to prevent the onset of or suppress existing epinephrine-induced arrhythmias. researchgate.net The electrocardiogram (ECG) is continuously monitored to observe changes in heart rhythm. The disappearance of extrasystoles (premature heartbeats) following the administration of the test compound is a key indicator of its antiarrhythmic activity. slideshare.net For example, studies on related compounds have demonstrated the successful suppression of epinephrine-induced ventricular arrhythmias. researchgate.net

Evaluation in Anti-lung Cancer Models

The potential of benzothiazepine analogs as anti-lung cancer agents has been explored using in vitro models, primarily utilizing human lung cancer cell lines such as the A549 cell line. nih.govresearchgate.net These studies aim to assess the cytotoxic and anti-proliferative effects of these compounds on cancer cells.

In a typical experimental setup, A549 lung cancer cells are cultured and then exposed to various concentrations of the benzothiazepine derivatives. researchgate.net The viability of the cancer cells is then measured using assays like the MTT assay, which determines the metabolic activity of the cells and, by extension, their proliferation and survival. A decrease in cell viability upon treatment with the compound indicates potential anticancer activity.

Some studies have synthesized novel 1,5-benzothiazepine derivatives and evaluated their in vitro anticancer activity against the A549 cell line, using established anticancer drugs like Adriamycin as a reference. researchgate.net Furthermore, research into substituted 1,4-benzothiazines has shown that certain compounds can effectively suppress the proliferation and migration of A549 lung cancer cells. nih.gov These effects have been linked to the downregulation of various pro-inflammatory genes that are involved in cancer progression. nih.gov

Antimalarial Efficacy Studies

The efficacy of benzothiazepine analogs against malaria is primarily evaluated through in vitro studies targeting the Plasmodium falciparum parasite, the species responsible for the most severe form of malaria in humans. nih.govfoliamedica.bg These studies are crucial for identifying new chemotypes that can overcome the growing issue of drug resistance to current antimalarial therapies. nih.govmmv.org

The primary method for assessing antimalarial efficacy is the in vitro parasite growth inhibition assay. In this assay, cultured P. falciparum parasites are exposed to varying concentrations of the benzothiazepine compounds. The inhibition of parasite growth is then quantified, typically by measuring the incorporation of a radiolabeled precursor like hypoxanthine (B114508) or by using fluorescent DNA-binding dyes. The concentration at which the compound inhibits 50% of parasite growth is known as the IC50 value, a key indicator of its potency.

Research has identified tetracyclic benzothiazepines as highly potent antimalarials with low nanomolar activity against P. falciparum. nih.gov These studies have also pinpointed the parasite's cytochrome bc1 complex as the primary target of this class of compounds. nih.gov Notably, some benzothiazepine analogs have shown continued activity against atovaquone-resistant parasite strains, suggesting they may inhibit the cytochrome bc1 complex through a different mechanism and could be valuable in overcoming existing drug resistance. nih.gov

Antimicrobial Efficacy Studies

The antimicrobial properties of benzothiazepine analogs are investigated against a range of pathogenic microorganisms, including fungi like Cryptococcus neoformans and bacteria such as the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus . scispace.commdpi.com These studies are important for the discovery of new antimicrobial agents to combat infectious diseases.

The primary method for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. This is often determined using broth microdilution or agar (B569324) dilution methods.

Future Directions and Therapeutic Potential of Benzothiazepine Analogs

Development of Novel Benzothiazepine (B8601423) Scaffolds with Optimized Biological Profiles

The development of new benzothiazepine-based drugs is heavily reliant on the chemical modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, revealing how the placement and nature of substituents on the benzothiazepine rings influence biological activity. nih.govresearchgate.net

Researchers are actively creating libraries of novel benzothiazepine analogs by introducing a variety of functional groups and heterocyclic moieties. For instance, the synthesis of 1,5-benzothiazepine (B1259763) derivatives through the condensation of substituted chalcones with 2-aminothiophenol (B119425) has yielded compounds with significant antimicrobial and anticancer activities. nih.govresearchgate.net The strategic addition of substituents is key; for example, in one study on pyrazine-conjugated benzothiazepines, analogs bearing a chloride group on the phenyl ring showed significant antimicrobial activity. chemrevlett.com

A versatile synthetic approach developed for a series of 5,11-dihydro-12H-benzo[b]indeno[1,2-e] nih.govderpharmachemica.comthiazepin-12-ones allows for structural variation at three different aromatic regions of the molecule. This has led to the creation of novel halo-substituted analogs, such as the 7-fluoro-substituted analog 12 , which was the first of its class to bear a substituent at the 7-position. scirp.org Such modifications are critical for fine-tuning the interaction of the molecule with its biological target.

Recent research has also focused on creating dual-action compounds. A notable example is the 1,4-benzothiazepine analog 12a , which uniquely contains two cyclopropanol (B106826) groups. This analog was found to be a dual modulator, stabilizing the ryanodine (B192298) receptor 2 (RyR2) and activating the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), highlighting its potential in treating cardiac dysfunction. acs.org The optimization of these scaffolds is a continuous process, aiming to produce drug candidates with superior efficacy and safety. nih.gov

Table 1: Examples of Novel Benzothiazepine Analogs and Their Biological Significance

| Compound Name | Scaffold Type | Key Structural Feature | Optimized Biological Profile/Finding | Reference |

|---|---|---|---|---|

| Analog 12a | 1,4-Benzothiazepine | Contains two cyclopropanol groups | Dual RyR2 stabilizer and SERCA2a activator | acs.org |

| 7-fluoro-substituted analog 12 | Indeno[1,2-e] nih.govderpharmachemica.comthiazepine | Fluorine substitution at the 7-position | First analog in its class with substitution at the 7-position, expanding structural diversity. | scirp.org |

| Compound 2c | 1,5-Benzothiazepine | Synthesized via PEG-400-mediated pathway | Potent cytotoxic activity against liver cancer cells (Hep G-2) with an IC₅₀ of 3.29 µM. | zenodo.org |

| Compound 29 | Pyrazine-conjugated 1,5-Benzothiazepine | Chloride group on the phenyl ring | Demonstrated significant antimicrobial activity with a MIC of 19.01 μM. | chemrevlett.com |

Exploration of New Therapeutic Indications and Orphan Diseases

While historically known for cardiovascular applications, the pharmacological diversity of benzothiazepine derivatives has opened doors to a wide array of new therapeutic areas. nih.govrsc.org These include cancer, central nervous system (CNS) disorders, and infectious diseases. derpharmachemica.comderpharmachemica.com Recent studies have highlighted their potential as inhibitors of tubulin polymerization, reverse transcriptase in HIV, and various kinases, making them attractive candidates for oncology and virology. derpharmachemica.comresearchgate.net For example, certain 2H-pyrrolo[3,4-b] nih.govjneonatalsurg.combenzothiazepine derivatives have shown potent activity against HIV-1. derpharmachemica.com

The exploration extends to neurodegenerative diseases, where benzothiazepine analogs of CGP37157 are being studied for their neuroprotective effects. nih.gov These compounds modulate calcium homeostasis, which is often dysregulated in conditions like stroke and Alzheimer's disease. nih.gov

Furthermore, the development of benzothiazepine analogs could be pivotal in addressing orphan diseases—rare conditions that affect a small percentage of the population and often lack effective treatments. upenn.edu The Orphan Drug Act provides incentives for developing drugs for these conditions. upenn.edu Given the broad bioactivity of benzothiazepines, they represent a "privileged scaffold" that could be adapted to target proteins implicated in specific rare genetic disorders, certain types of cancer, or rare seizure disorders. rsc.orgupenn.edu For instance, a benzothiazepine analog designed to selectively inhibit a kinase overexpressed in a rare cancer could provide a targeted therapy where none currently exists.

Integration of Advanced Computational and Experimental Approaches in Benzothiazepine Drug Discovery

Modern drug discovery relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. benthamdirect.comnih.gov In the field of benzothiazepine research, computer-aided drug design (CADD) is instrumental. nih.govresearchgate.net Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how different benzothiazepine analogs will bind to a target protein and what their activity will be, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.netresearchgate.net

For example, 3D-QSAR models have been successfully used to validate in vitro antimicrobial data for novel 1,5-benzothiazepine derivatives. researchgate.net Computational approaches also help in designing novel compounds from the ground up. nih.gov Fragment-based lead discovery (FBLD) is one such approach where small molecular fragments are screened for binding to a target, and then computationally "grown" or linked together to create a potent inhibitor. researchgate.net This method is highly efficient for exploring the chemical space around a target's binding site. researchgate.net

Table 2: Advanced Drug Discovery Approaches for Benzothiazepine Analogs

| Approach | Description | Application in Benzothiazepine Discovery | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Used to study the interactions and safety of BTZ derivatives in biological systems. | nih.govresearchgate.net |

| QSAR | Relates the chemical structure of molecules to their biological activity using statistical models. | Atom-based 3D-QSAR models were developed to validate antimicrobial data for novel benzothiazepines. | researchgate.net |

| Fragment-Based Lead Discovery (FBLD) | Identifies low-molecular-weight ligands (fragments) that bind to a biological target and are optimized into leads. | Supervised Molecular Dynamics (SuMD) can be used to screen thousands of fragments to prioritize binders. | researchgate.net |

| High-Throughput Screening (HTS) | Uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. | CADD is used to filter large compound libraries prior to HTS to increase the hit rate of novel drug candidates. | nih.gov |

Strategies for Overcoming Limitations (e.g., solubility, half-life)

A significant hurdle in drug development is overcoming poor pharmacokinetic properties, such as low water solubility and short biological half-life, which can limit a drug's oral bioavailability and therapeutic efficacy. semanticscholar.org Many promising benzothiazepine analogs face these challenges.

To improve solubility, formulation strategies like nanonization can be employed. Creating nanocrystals of a poorly soluble drug increases its surface area, leading to enhanced dissolution rates and higher bioavailability. semanticscholar.org Another approach is chemical modification. Introducing polar functional groups or replacing a lipophilic part of the molecule with a more hydrophilic one through bioisosteric replacement can improve solubility. acs.org For example, replacing a carbon atom with silicon can alter lipophilicity, while adding fluorine atoms can modulate metabolic stability. acs.org

Extending a drug's circulating half-life is crucial for reducing dosing frequency and improving patient compliance. nih.gov One successful strategy is to link the drug molecule to a ligand that binds non-covalently to serum albumin, the most abundant protein in human plasma with a long half-life of about 19 days. nih.gov This shields the drug from rapid renal clearance. While this has been explored extensively for peptides, the principle can be applied to small molecules like benzothiazepines. Another strategy involves deuteration—the replacement of hydrogen atoms with deuterium. This can slow down metabolic processes that inactivate the drug, thereby extending its duration of action, a technique proven effective for deuterated pyrazoloquinolinones. semanticscholar.org

Q & A

Q. Table 1. Synthetic Routes for this compound Derivatives

| Derivative | Substituent Position | Key Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 12a | 4-(Benzylsulfanyl) | NaSH, DMSO | 68 | 98 | |

| 12b | 7-Chloro | SnCl₂, HCl | 72 | 97 |

Q. Table 2. Biological Activities of this compound

| Target | Assay Type | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|---|

| STEP Phosphatase | pNPP colorimetric | 2.4 | Recombinant human | |

| DEN-2 NS2B/NS3 Protease | Fluorogenic substrate | 8.7 | In vitro enzymatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.